3-(5-methyl-2-thienyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide
Description
Properties
Molecular Formula |
C17H13N5O2S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H13N5O2S/c1-9-6-7-14(25-9)12-8-13(20-19-12)16(23)22-21-15-10-4-2-3-5-11(10)18-17(15)24/h2-8,18,24H,1H3,(H,19,20) |
InChI Key |
WOVJPZLNAMFTRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction (MCR) Approach
A one-pot synthesis combines 5-methylthiophene-2-carbaldehyde, diethyl oxalate, and hydrazine hydrate in ethanol to directly form the pyrazole carbohydrazide, bypassing intermediate isolation.
Advantages :
-
Reduced reaction time (3–4 hours)
-
Higher atom economy (yield: 65–70%)
Solid-Phase Synthesis
Immobilized hydrazine on Wang resin reacts with pre-functionalized pyrazole esters, enabling parallel synthesis of derivatives.
Conditions :
-
Resin : Wang hydrazide resin
-
Coupling agent : DIC/HOBt
-
Cleavage : TFA/CH₂Cl₂
Optimization and Challenges
Regioselectivity Control
The 5-methylthienyl group’s steric bulk ensures substitution at pyrazole-C3, but electron-deficient isatin derivatives may require microwave irradiation (100°C, 30 minutes) to enhance coupling efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-2-thienyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
3-(5-methyl-2-thienyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Materials Science: It is explored for use in organic electronics and as a component in light-emitting diodes (LEDs).
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 3-(5-methyl-2-thienyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved.
Comparison with Similar Compounds
Table 1: Substituent Effects on Molecular Properties
Core Heterocycle Modifications
- 1,2,3-Triazole Core () : Replacing the pyrazole with a 1,2,3-triazole (e.g., 5-methyl-N'-[(3Z)-2-oxoindol-3-ylidene]-1-phenyl-1H-triazole-4-carbohydrazide) introduces an additional nitrogen atom, altering hydrogen-bonding capacity. The triazole’s aromaticity may enhance thermal stability but reduce solubility .
Hydrazide Side Chain Modifications
- Propenylidene Substituent (): The target compound’s indolylidene group is replaced with a 3-phenylpropenylidene moiety in 3-(5-methyl-2-thienyl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide.
- Furan/Ethylidene Derivatives () : Substituting indolylidene with furyl-ethylidene (e.g., 3-(5-chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide) introduces oxygen-containing heterocycles, which may improve water solubility but diminish affinity for hydrophobic binding pockets .
Biological Activity
The compound 3-(5-methyl-2-thienyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a novel pyrazole derivative with significant potential in medicinal chemistry. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, drawing on recent research findings and case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Core Structure : Pyrazole ring fused with an indole moiety.
- Substituents : A thienyl group and a carbohydrazide functional group.
This unique combination of structural features contributes to its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities. The specific activities associated with 3-(5-methyl-2-thienyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide include:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Case Studies
Several studies illustrate the biological activity of related pyrazole compounds:
Case Study 1: Anticancer Activity
A study evaluated a series of pyrazole derivatives against human cancer cell lines. The results indicated that compounds with a thienyl substitution demonstrated significant cytotoxicity, with IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Anti-inflammatory Activity
In an animal model of carrageenan-induced paw edema, a similar pyrazole derivative showed a reduction in inflammation comparable to indomethacin, a standard anti-inflammatory drug. The study reported a decrease in edema volume by up to 70% at optimal doses .
Case Study 3: Antimicrobial Activity
Research on pyrazole derivatives revealed that certain compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were significantly lower than those of conventional antibiotics, indicating potential for development as new antimicrobial agents .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The compound is synthesized via a multi-step condensation approach:
- Step 1: React 5-methylthiophene-2-carboxylic acid derivatives with hydrazine hydrate to form the pyrazole core.
- Step 2: Condense the pyrazole intermediate with a 3Z-2-oxoindole derivative under reflux in ethanol/methanol, using catalytic acetic acid (5–10 mol%) to accelerate hydrazone bond formation .
- Monitoring: Reaction progress is tracked via thin-layer chromatography (TLC; ethyl acetate/hexane, 3:7), with final purification by recrystallization (ethanol) or column chromatography .
Advanced: How can reaction conditions be optimized to resolve low yields during hydrazide coupling?
Answer:
Low yields often stem from competing side reactions or steric hindrance. Mitigation strategies include:
- Solvent optimization: Replace ethanol with dimethylformamide (DMF) to enhance solubility of aromatic intermediates.
- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., pyridine) to improve coupling efficiency.
- Temperature control: Perform reactions under microwave irradiation (60–80°C, 30 min) to reduce decomposition .
Validate purity via HPLC (C18 column, acetonitrile/water gradient) and compare with literature melting points .
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- 1H/13C NMR: Identify protons on the pyrazole (δ 6.8–7.2 ppm) and indole (δ 10.2–11.0 ppm for NH) moieties. Carbonyl groups (C=O) appear at ~170–175 ppm in 13C NMR .
- IR Spectroscopy: Confirm hydrazone bonds (N–H stretch at ~3200 cm⁻¹; C=O at ~1650 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]+) with <2 ppm error .
Advanced: How to address contradictory bioactivity data across studies?
Answer:
Discrepancies may arise from assay variability or impurities. Resolve via:
- Dose-response profiling: Test the compound across a wider concentration range (e.g., 0.1–100 µM) in standardized assays (e.g., MTT for cytotoxicity) .
- Structural analogs: Compare activity of derivatives (e.g., replacing the thienyl group with phenyl) to isolate pharmacophore contributions .
- Purity reassessment: Re-analyze batches using LC-MS to rule out degradation products .
Basic: What biological activities are reported for this compound?
Answer:
- Anticancer: IC₅₀ values of 2–10 µM against HeLa and MCF-7 cells via apoptosis induction (caspase-3 activation) .
- Antimicrobial: MIC of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory: 60–70% COX-2 inhibition at 50 µM .
Advanced: How to investigate its mechanism of action at the molecular level?
Answer:
- Target identification: Use surface plasmon resonance (SPR) to screen binding to kinases (e.g., EGFR) or DNA .
- Computational docking: Model interactions with proteins (e.g., Bcl-2) using AutoDock Vina; validate via mutagenesis .
- Pathway analysis: Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., p53, Bax) .
Basic: What are the stability considerations for storage?
Answer:
- Light sensitivity: Store in amber vials at −20°C to prevent photodegradation of the hydrazone bond.
- Moisture control: Use desiccants (silica gel) to avoid hydrolysis.
- Stability assay: Monitor via UV-Vis (λ = 280 nm) over 30 days; >90% purity retention expected .
Advanced: How to resolve crystallographic challenges for structural validation?
Answer:
- Crystal growth: Use slow evaporation (dichloromethane/methanol, 1:1) at 4°C.
- Data collection: Employ synchrotron X-ray sources for high-resolution (<1.0 Å) data. Refine with SHELXL (R factor <0.05) .
- Disorder handling: Apply restraints to thienyl and indole rings during refinement .
Basic: What solvents are compatible for in vitro assays?
Answer:
- Primary: DMSO (≤0.1% v/v in cell culture) due to high solubility.
- Alternatives: Ethanol or PEG-400 for non-cytotoxic formulations .
- Validation: Check solvent effects via vehicle-only controls in dose-response assays .
Advanced: How to design SAR studies for potency optimization?
Answer:
- Scaffold modification: Introduce electron-withdrawing groups (e.g., NO₂) to the thienyl ring to enhance electrophilicity .
- Bioisosteric replacement: Substitute the indole with benzimidazole to assess impact on binding affinity .
- Pharmacokinetic profiling: Measure logP (target 2–3) and metabolic stability in microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
